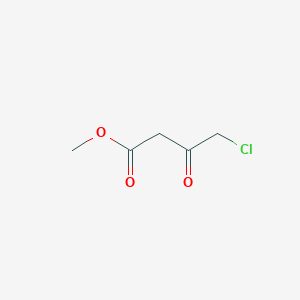

Methyl 4-chloroacetoacetate

Übersicht

Beschreibung

Methyl 4-chloroacetoacetate is an organic compound with the molecular formula C5H7ClO3. It is a colorless to light yellow liquid that is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 4-chloroacetoacetate can be synthesized through the chlorination of diketene followed by esterification. The process involves dissolving diketene in a solvent, cooling the solution, and introducing chlorine gas at a controlled flow rate. After the chlorination reaction, methanol is added to the reaction mixture to form the ester. The reaction conditions typically involve maintaining low temperatures and controlled addition rates to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a chlorination kettle, where diketene is mixed with a solvent and cooled. Chlorine gas is introduced in sections, and methanol is added for esterification. The reaction mixture is then subjected to desolventizing and rectification to obtain the final product .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Cyclization with Allylic Diacetates

Methyl 4-chloroacetoacetate participates in cyclization reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to yield dihydrofurans . This reaction leverages the compound’s chloro and ketone groups to form heterocyclic structures.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Symmetric allylic diacetates | Pd(0) | Room temperature, inert atmosphere | 2,3-Dihydrofuran derivatives | Not specified |

This method is significant for synthesizing furan-based compounds, which are valuable in pharmaceuticals and agrochemicals.

Thermal Decomposition

Under high temperatures or incompatible conditions, this compound undergoes decomposition, producing hazardous byproducts :

| Condition | Decomposition Products |

|---|---|

| Heating > 200°C | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) |

| Exposure to strong oxidizers | Chlorinated hydrocarbons, Ketones |

Safety Implications :

-

Releases toxic gases (e.g., HCl), necessitating controlled environments during handling .

-

Requires ventilation and protective equipment to mitigate respiratory and dermal exposure risks .

Reactivity of Functional Groups

The compound’s reactivity is governed by its three functional groups:

-

Chloro group : Susceptible to nucleophilic substitution (e.g., SN2 reactions with amines or alkoxides).

-

Ketone group : Participates in condensation or enolate formation under basic conditions.

-

Ester group : Hydrolyzes to 4-chloroacetoacetic acid in acidic or basic media.

Example Hydrolysis Reaction :

While specific hydrolysis data are not provided in the sources, analogous esters typically exhibit this behavior.

Stability Under Synthetic Conditions

During its synthesis, this compound demonstrates sensitivity to chlorine flow rates. A segmented chlorine introduction method minimizes byproducts (e.g., polychlorinated derivatives) and enhances yield (>95%) and purity (>98%) :

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Chlorine introduction | Constant flow rate | Segmented variable flow |

| Yield | 91.5% | 96.3% |

| Product purity | 96.7% | 98.2% |

This optimization reduces environmental pollution and improves process efficiency .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Methyl 4-chloroacetoacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, including:

- Oxiracetam : A nootropic agent used for cognitive enhancement and treatment of cerebrovascular diseases.

- Dolutegravir : An antiretroviral medication for HIV treatment.

These applications highlight the compound's significance in developing medications that address critical health issues .

Agrochemical Production

The compound is also utilized in the synthesis of agrochemicals, which are essential for agricultural practices. Its derivatives can be modified to create pesticides and herbicides that improve crop yield and pest resistance.

Case Study 1: Synthesis of Oxiracetam

A study demonstrated the successful synthesis of oxiracetam using this compound as an intermediate. The reaction conditions were optimized to achieve high yields while minimizing byproducts, showcasing the compound's utility in pharmaceutical chemistry.

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. A clinical trial evaluated its effectiveness against multidrug-resistant Staphylococcus aureus, revealing significant reductions in bacterial load among treated patients compared to controls .

Table 1: Synthesis Yield Comparison

| Synthesis Method | Yield (%) | Environmental Impact |

|---|---|---|

| Conventional Chlorination + Esterification | 65 | High |

| Micro-channel Continuous Flow | 85 | Low |

This table illustrates the improved efficiency and reduced environmental impact of modern synthesis methods compared to traditional approaches.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

This table summarizes the antimicrobial efficacy of this compound derivatives, indicating their potential as alternative therapeutic agents .

Wirkmechanismus

The mechanism of action of methyl 4-chloroacetoacetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the ester functional group can undergo hydrolysis or transesterification under appropriate conditions. These reactions allow this compound to participate in various synthetic pathways, contributing to its versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 4-chloroacetoacetate

- Methyl 4-methoxyacetoacetate

- Methyl 4-methoxyphenylacetate

Comparison: Methyl 4-chloroacetoacetate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it more reactive in substitution reactions compared to its analogs like ethyl 4-chloroacetoacetate. Additionally, the ester group in this compound provides versatility in various synthetic applications, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Methyl 4-chloroacetoacetate (MCA) is an important chemical compound widely utilized in various synthetic applications, particularly in the pharmaceutical industry as an intermediate in the synthesis of biologically active molecules. This article provides a detailed overview of its biological activity, including its toxicity, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol. It is characterized by a clear yellow liquid appearance with a boiling point of approximately 85 °C at 4 mmHg and a density of 1.305 g/cm³ . The compound is known for its lachrymatory effects, causing irritation to the eyes, skin, and respiratory system upon exposure .

Acute Toxicity

This compound is classified as toxic if swallowed and can cause significant irritation to the eyes, skin, and respiratory tract. Inhalation may lead to delayed pulmonary edema, while ingestion can result in gastrointestinal irritation . The compound has been associated with chronic respiratory issues following prolonged exposure, including reactive airways dysfunction syndrome (RADS) .

Mutagenicity and Carcinogenicity

Current literature does not provide evidence of mutagenic or carcinogenic properties for this compound. However, it is crucial to handle this compound with care due to its irritant nature and potential long-term health effects from repeated exposure .

Biological Applications

This compound serves as a versatile building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be utilized in synthesizing several bioactive compounds. For instance, it has been employed in the synthesis of caged ceramide analogues that exhibit controlled release properties upon photolysis, which can be used for studying ceramide-induced cellular responses .

Case Studies

-

Synthesis of Caged Ceramides :

In a study published in Nature, researchers synthesized caged ceramide analogues using this compound as a precursor. The resulting compounds showed efficient uptake by cells and photolytic release capabilities, which were instrumental in investigating ceramide's role in membrane dynamics . -

Pharmaceutical Intermediate :

This compound has been identified as a crucial intermediate for synthesizing various pharmaceutical agents. Its reactivity allows for the introduction of diverse functional groups, making it suitable for developing new therapeutic agents .

Research Findings

| Study | Findings |

|---|---|

| Hagen et al., 2010 | Demonstrated the use of this compound in synthesizing novel coumarin derivatives with enhanced biological activity. |

| Kim et al., 2011 | Showed that this compound can act as an effective reagent for the condensation reactions involving substituted phenols. |

| Ji et al., 1995 | Explored cell delivery methods for ceramide analogs synthesized from this compound, highlighting its importance in lipid-based drug delivery systems. |

Eigenschaften

IUPAC Name |

methyl 4-chloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMYYLFSNEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067719 | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32807-28-6 | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32807-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032807286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-chloro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 4-chloroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-CHLOROACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVC6V863Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Methyl 4-chloroacetoacetate utilized in the synthesis of flavor compounds?

A1: this compound plays a crucial role in the synthesis of corylone and its alkyl homologues, which are important flavor ingredients. The process involves alkylation of methyl 4-methoxyacetoacetate (derived from this compound) with an α-chloro-ketone. This is followed by cyclization, hydrolysis, and decarboxylation to yield the desired flavor compounds. [] You can find detailed synthetic routes and variations in references [] and [].

Q2: Can you elaborate on the application of this compound in creating diverse heterocyclic scaffolds?

A2: this compound can be anchored onto a solid support and subsequently reacted with urea and various aldehydes in a Biginelli-type condensation. [] The resulting 6-chloromethyl-functionalized dihydropyrimidones then act as versatile intermediates. Through distinct traceless cyclative cleavage strategies, these intermediates can be transformed into furo[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and pyrimido[4,5-d]pyridazines. []

Q3: Are there alternative synthetic routes to obtain Methyl 4-methoxyacetoacetate, a key intermediate derived from this compound?

A3: Yes, a more efficient method to prepare methyl 4-methoxyacetoacetate involves reacting this compound with methanol in the presence of sodium hydride and a metal alkaline compound. [] This reaction proceeds at room temperature and the desired product can be isolated through distillation, making it a safer and potentially more cost-effective approach. []

Q4: What are the structural characteristics of this compound?

A4: While specific spectroscopic data isn't provided in the provided research excerpts, we can deduce the following:

Q5: Beyond its role in organic synthesis, are there other notable applications of this compound?

A5: While the provided research primarily focuses on synthetic applications, this compound's reactivity suggests potential use in areas such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.